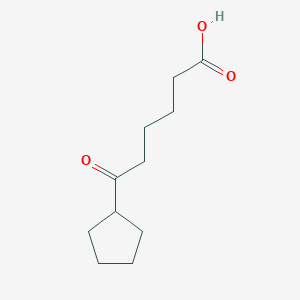

6-Cyclopentyl-6-oxohexanoic acid

Description

6-Cyclopentyl-6-oxohexanoic acid is a carboxylic acid derivative featuring a cyclopentyl group and a ketone moiety at the sixth carbon of a hexanoic acid backbone. The cyclopentyl substituent likely influences steric and electronic characteristics, differentiating it from cyclohexyl or linear-chain analogs.

Properties

IUPAC Name |

6-cyclopentyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEXAZLWJSUWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476700 | |

| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708255-83-8 | |

| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyclopentyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of cyclohexanone using cobalt naphthenate as a catalyst at elevated temperatures (around 150°C). This process also produces other bifunctional carboxylic acids such as adipic acid and 6-hydroxyhexanoic acid .

Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. This method yields 6-oxohexanoic acid with high efficiency and avoids the use of hazardous chemicals .

Industrial Production Methods

Industrial production of this compound typically involves the liquid-phase oxidation of cyclohexane. This process is carried out in the presence of cobalt compounds at temperatures between 423-433 K and pressures of 0.8-1.0 MPa. The target products include cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, with 6-oxohexanoic acid being a by-product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-6-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.

Major Products

Oxidation: Further oxidation can produce adipic acid and other shorter-chain carboxylic acids.

Reduction: Reduction yields 6-cyclopentyl-6-hydroxyhexanoic acid.

Substitution: Esterification produces esters, and amidation yields amides.

Scientific Research Applications

6-Cyclopentyl-6-oxohexanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of functionalized polymers and other organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-6-oxohexanoic acid involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Cyclopentyl-6-oxohexanoic acid (hypothetical structure inferred from nomenclature) with structurally related compounds, focusing on molecular features and available

Key Structural and Functional Differences:

Substituent Effects: Cycloalkyl vs. Linear Chains: Cyclohexyl and cyclopentyl groups introduce steric hindrance and rigidity compared to linear alkyl chains (e.g., 6-acetamido-2-oxohexanoic acid) . Amino vs.

Physicochemical Properties: Polarity: Carboxylic acid derivatives (e.g., 6-Cyclohexyl-6-oxohexanoic acid) are more polar than ester analogs (e.g., methyl esters in ). Thermal Stability: Branched alkyl chains (e.g., 6-(dioctadecylamino)-6-oxohexanoic acid) enhance hydrophobicity and thermal stability .

Applications: Biological Relevance: Amino and acetamido derivatives (e.g., ) are explored as enzyme inhibitors or metabolic intermediates. Industrial Uses: Long-chain analogs (e.g., ) may serve as surfactants or polymer additives.

Biological Activity

Overview

6-Cyclopentyl-6-oxohexanoic acid, with the molecular formula C11H18O3, is a bifunctional carboxylic acid characterized by a cyclopentyl group attached to a hexanoic acid chain featuring a ketone functional group at the sixth position. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and interactions with various biomolecules.

Biochemical Pathways

This compound is primarily involved in several biochemical pathways, particularly in the metabolism of amino acids. It interacts with enzymes such as aminotransferases , which facilitate the transfer of amino groups from amino acids to keto acids, crucial for amino acid metabolism and the production of metabolic intermediates.

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. Notably, it has been shown to affect the expression of genes related to oxidative stress responses and metabolic pathways.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models. At low doses, it may enhance metabolic pathways and cellular functions, while higher doses can lead to adverse effects such as oxidative stress and cellular damage.

Stability and Temporal Effects

The stability of this compound under laboratory conditions is crucial for its long-term effects on cellular functions. Studies have demonstrated that while it remains stable under certain conditions, degradation over time can alter its biochemical activity.

Comparative Analysis of Related Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| 6-Cyclohexyl-6-oxohexanoic acid | Bifunctional carboxylic acid | Not specified | Not specified |

| 5-Caffeoylquinic Acid | Phenolic acid | E. coli MIC: 7.06 mg/mL | Caco-2 IC50: 104 μg/mL |

| Suberoylanilide Hydroxamic Acid | HDAC inhibitor | Not specified | MDA-MB-231 IC50: 5.90 μM |

Types of Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form other carboxylic acids.

- Reduction : The ketone group can be reduced to yield alcohols.

- Substitution : The carboxylic acid group can participate in esterification and amidation reactions.

These reactions are significant for its applications in chemical synthesis and medicinal chemistry, where derivatives of this compound are explored for therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.